Daurichromenic acid

Catalog No.
S1814032
CAS No.
82003-90-5
M.F
C23H30O4
M. Wt
370.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Daurichromenic acid

CAS Number

82003-90-5

Product Name

Daurichromenic acid

IUPAC Name

(2S)-2-[(3E)-4,8-dimethylnona-3,7-dienyl]-5-hydroxy-2,7-dimethylchromene-6-carboxylic acid

Molecular Formula

C23H30O4

Molecular Weight

370.5 g/mol

InChI

InChI=1S/C23H30O4/c1-15(2)8-6-9-16(3)10-7-12-23(5)13-11-18-19(27-23)14-17(4)20(21(18)24)22(25)26/h8,10-11,13-14,24H,6-7,9,12H2,1-5H3,(H,25,26)/b16-10+/t23-/m0/s1

SMILES

CC1=CC2=C(C=CC(O2)(C)CCC=C(C)CCC=C(C)C)C(=C1C(=O)O)O

Canonical SMILES

CC1=CC2=C(C=CC(O2)(C)CCC=C(C)CCC=C(C)C)C(=C1C(=O)O)O

Antiviral Activity

One of the most studied properties of DCA is its potential to combat HIV. Studies have shown that DCA exhibits potent anti-HIV activity in cell cultures []. However, the exact mechanisms behind this activity are not fully understood. Further research is needed to explore its effectiveness and safety for human use.

Antibacterial and Antifungal Properties

DCA has also demonstrated antibacterial and antifungal properties []. This suggests it could be a valuable candidate for developing new antibiotics and antifungals. More research is required to determine its effectiveness against specific pathogens and its potential toxicity in humans.

Daurichromenic acid is a naturally occurring meroterpenoid compound primarily isolated from the plant Rhododendron dauricum. This compound is notable for its unique structural characteristics, which incorporate elements of both orsellinic acid and sesquiterpene components. Daurichromenic acid exhibits a chromene backbone, which is significant in various biological activities, particularly in pharmacology. Its molecular structure has been elucidated using techniques such as nuclear magnetic resonance and mass spectrometry, confirming its complex arrangement of carbon and functional groups, including hydroxyl and carboxylic acid moieties .

The exact mechanism of action for DCA's various biological activities is still under investigation. Here are some potential pathways:

  • Antibacterial activity: DCA might disrupt bacterial cell membranes due to its lipophilic nature [].
  • Anti-HIV activity: Studies suggest DCA might interfere with the early stages of the HIV replication cycle [].
  • Anti-inflammatory activity: DCA may inhibit sphingomyelin synthase, an enzyme involved in inflammatory processes [].
Involving oxidative cyclization. The primary biosynthetic pathway involves the conversion of grifolic acid to daurichromenic acid via the action of daurichromenic acid synthase, which catalyzes the reaction as follows:

Grifolic Acid+O2Daurichromenic Acid+H2O2\text{Grifolic Acid}+O_2\rightarrow \text{Daurichromenic Acid}+H_2O_2

This reaction highlights the oxidative nature of the synthesis process, which contributes to the formation of the chromene structure characteristic of daurichromenic acid . Additionally, various synthetic routes have been explored, including Knoevenagel condensation and electrocyclization methods to produce derivatives and analogs of daurichromenic acid .

Daurichromenic acid exhibits a range of biological activities, making it a compound of interest in pharmacological research. Notably, it has demonstrated anti-HIV properties, inhibiting viral replication and acting against HIV-1 with remarkable efficacy. Studies have shown that it inhibits sphingomyelin synthase activity, which is crucial in lipid metabolism and cell signaling pathways . Furthermore, daurichromenic acid has been reported to possess anti-inflammatory and antibacterial activities, contributing to its potential use in therapeutic applications .

The synthesis of daurichromenic acid can be achieved through both natural extraction from Rhododendron dauricum and synthetic methodologies. The natural extraction involves solvent-based techniques to isolate the compound from plant material. In contrast, synthetic approaches include:

  • Oxidative Cyclization: Using grifolic acid as a precursor.
  • Knoevenagel Condensation: Involving active methylene compounds to form intermediates that can be cyclized to yield daurichromenic acid.
  • Electrocyclization: A method that facilitates the formation of the chromene structure through thermal or photochemical processes .

These methods allow for the production of both the natural compound and its derivatives for further study.

Daurichromenic acid has several applications in medicinal chemistry due to its biological activities:

  • Antiviral Agents: As an anti-HIV agent, it holds promise for developing new therapies against viral infections.
  • Anti-inflammatory Drugs: Its anti-inflammatory properties suggest potential use in treating inflammatory diseases.
  • Antibacterial Agents: The compound's antibacterial activity may lead to applications in combating resistant bacterial strains .

Research into the interactions of daurichromenic acid with biomolecules has revealed critical insights into its mechanism of action. For instance, studies indicate that it interacts with sphingomyelin synthase enzymes, impacting lipid metabolism significantly. The structure-activity relationship studies have shown that modifications to its structure can alter its inhibitory effects on these enzymes, providing a pathway for designing more effective derivatives .

Several compounds share structural features or biological activities with daurichromenic acid. Key similar compounds include:

  • Grifolic Acid: A precursor in the biosynthesis of daurichromenic acid; it exhibits similar phytotoxic properties.
  • Hongoquercin A: An antibacterial compound derived from modifications of daurichromenic acid.
  • Rhododaurichromanic Acid A and B: Photochemical derivatives that arise from transformations involving daurichromenic acid.

Comparison Table

CompoundStructure TypeBiological ActivityUnique Features
Daurichromenic AcidMeroterpenoidAnti-HIV, anti-inflammatorySynthesized from grifolic acid
Grifolic AcidMeroterpenoidPhytotoxicPrecursor to daurichromenic acid
Hongoquercin APhenolicAntibacterialDerived from methylated forms of DCA
Rhododaurichromanic Acid A/BChromeneAnti-HIVFormed via photo

XLogP3

6.7

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Dates

Modify: 2023-08-15

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